BenchChemオンラインストアへようこそ!

7-Aminoclonazepam-13C6

GABAₐ receptor pharmacology Benzodiazepine receptor partial agonism Electrophysiology

7-Aminoclonazepam-13C6 (CAS 1538556-05-6) is a stable isotope-labeled internal standard for clonazepam metabolite analysis. Distinct from unlabeled 7-aminoclonazepam in mass fragmentation, it enables precise LC-MS/MS quantification with high isotopic enrichment (≥99% 13C). Essential for forensic toxicology and clinical research requiring definitive analyte confirmation and matrix effect compensation. Suitable for use in certified reference materials and calibration standards.

Molecular Formula C15H12ClN3O
Molecular Weight 291.68 g/mol
Cat. No. B12360971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoclonazepam-13C6
Molecular FormulaC15H12ClN3O
Molecular Weight291.68 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i5+1,6+1,7+1,9+1,11+1,13+1
InChIKeyHEFRPWRJTGLSSV-QNRGXRCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one (7-Aminoclonazepam): Analytical Standard and Metabolite Reference Material for Forensic and Clinical Research


7-Amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one, systematically identified as 7-aminoclonazepam (also known as chloraminazepam or 7-ACLZ; CAS 4959-17-5), is a 1,4-benzodiazepine derivative with a molecular formula of C₁₅H₁₂ClN₃O and a molecular weight of 285.73 g/mol [1]. It is the primary nitro-reduced metabolite of clonazepam, a widely prescribed anticonvulsant benzodiazepine, and is formed in vivo via hepatic nitroreductase activity [2]. The compound is structurally defined by an amino substituent at the 7-position of the benzodiazepine core, distinguishing it from the parent 7-nitro compound [3].

Why 7-Aminoclonazepam (4959-17-5) Cannot Be Substituted with In-Class Benzodiazepines or Other Clonazepam Metabolites


In-class benzodiazepines or alternative clonazepam metabolites cannot be generically substituted for 7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one due to fundamental differences in both analytical detectability and pharmacological profile. As a nitro-reduced metabolite, 7-aminoclonazepam possesses distinct chromatographic retention characteristics, mass spectrometric fragmentation patterns, and immunoassay cross-reactivity that differ from the parent 7-nitro compound (clonazepam) and its N-acetylated derivative (7-acetamidoclonazepam), necessitating compound-specific analytical reference standards for accurate quantification [1]. Pharmacologically, 7-aminoclonazepam exhibits weak partial agonism at the GABAₐ receptor benzodiazepine binding site, with an EC₅₀ of 124 nM and a maximal enhancement of only 38%, in marked contrast to clonazepam's EC₅₀ of 1.8 nM and 170% maximal enhancement [2]. This quantitative divergence means that substituting 7-aminoclonazepam with clonazepam or other benzodiazepine metabolites would yield erroneous conclusions in both analytical method validation and in vitro pharmacological investigations.

Quantitative Differentiation Evidence for 7-Aminoclonazepam (7-Amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) Versus Clonazepam and Related Analogs


7-Aminoclonazepam Exhibits 69-Fold Lower Potency and 4.5-Fold Lower Efficacy at GABAₐ Receptors Compared to Clonazepam

In rat nucleus reticularis thalami (NRT) neurons, 7-aminoclonazepam (ACZP) acts as a weak partial benzodiazepine receptor agonist, with an EC₅₀ of 124 nM and a maximal current enhancement of 38% relative to baseline. In the same neuronal preparation, the parent compound clonazepam (CZP) exhibited an EC₅₀ of 1.8 nM and a maximal enhancement of 170% [1]. The effect of ACZP was completely blocked by 10 μM flumazenil, confirming action via the benzodiazepine binding site [1].

GABAₐ receptor pharmacology Benzodiazepine receptor partial agonism Electrophysiology

7-Aminoclonazepam Metrological Traceability: ISO 17034 Certified Reference Material for Quantitative LC-MS and GC-MS Analysis

7-Aminoclonazepam is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with a certificate of analysis providing certified property values, associated uncertainties, and a statement of metrological traceability . This CRM is characterized by metrologically valid procedures and may be used as a quantitative analytical reference standard .

Forensic toxicology Clinical chemistry Analytical method validation

Synthesis of 7-Aminoclonazepam Achieves >20% Yield Improvement via Novel Oxidative Coupling and Intramolecular Wittig Route

A patented synthetic method (CN113072509A) for 7-amino clonazepam utilizes 2-cyano-4-nitroaniline as the starting material, proceeding through oxidative coupling, amidation, nucleophilic substitution, intramolecular Wittig reaction, and reduction steps. The method improves overall yield by more than 20% compared to conventional approaches, while employing only conventional acid-base reagents and solvents [1].

Organic synthesis Benzodiazepine chemistry Process chemistry

Deuterated Internal Standard (7-Aminoclonazepam-D4) Enables Isotope Dilution Quantification with Matched Physicochemical Properties

7-Aminoclonazepam-D4 (CAS 1215070-96-4) is available as a certified reference material suitable for use as an internal standard in LC-MS or GC-MS methods for the quantification of 7-aminoclonazepam. The deuterated analog provides matched extraction efficiency, ionization response, and chromatographic retention relative to the non-deuterated analyte, enabling accurate isotope dilution quantification .

Isotope dilution mass spectrometry LC-MS/MS method development Forensic quantification

Recommended Research and Industrial Applications for 7-Aminoclonazepam (7-Amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one)


In Vitro GABAₐ Receptor Pharmacology: Investigating Metabolite Partial Agonism and Competitive Modulation

Researchers studying benzodiazepine receptor pharmacology can employ 7-aminoclonazepam as a defined weak partial agonist to investigate competitive modulation of full agonist (e.g., clonazepam) effects. The compound's established EC₅₀ of 124 nM and maximal enhancement of 38% in NRT neurons [1] provide a quantitative benchmark for structure-activity relationship studies and for modeling the net pharmacological effect when both parent drug and metabolite co-occupy receptor sites in vivo.

Forensic Toxicology and Clinical Urine Drug Testing: Clonazepam Compliance Monitoring via Metabolite Detection

Clinical toxicology laboratories and forensic testing facilities require 7-aminoclonazepam as the definitive analytical target for confirming clonazepam use or compliance. Since clonazepam is extensively metabolized to 7-aminoclonazepam prior to urinary excretion, immunoassay screens may be insensitive or non-specific, necessitating confirmatory LC-MS/MS analysis using certified reference material of the 7-amino metabolite for accurate quantification [1] [2].

LC-MS/MS and GC-MS Method Development: Isotope Dilution Quantification with Matched Internal Standard

Analytical laboratories developing validated methods for clonazepam metabolite quantification in biological matrices can procure 7-aminoclonazepam CRM alongside 7-aminoclonazepam-D4 internal standard to establish isotope dilution protocols. This approach compensates for matrix effects, extraction variability, and ionization suppression/enhancement, enabling precise quantification at clinically relevant concentrations with coefficients of variation below 6% at 5 ng/mL in plasma [1] [2].

Pharmaceutical Impurity Profiling and Reference Standard Qualification for Clonazepam Manufacturing

Quality control laboratories supporting clonazepam active pharmaceutical ingredient (API) manufacturing can utilize 7-aminoclonazepam as a reference standard for impurity profiling and stability-indicating method validation. The compound represents a potential degradation product or process impurity arising from nitro group reduction, and its quantification in API batches requires a certified reference material with established purity and metrological traceability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Aminoclonazepam-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.